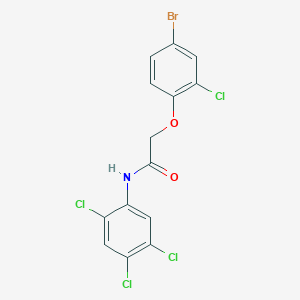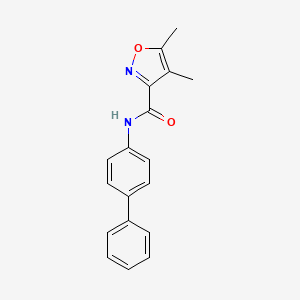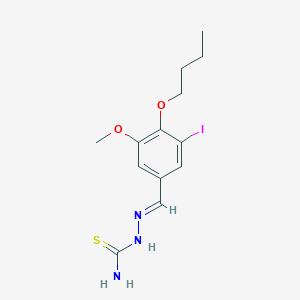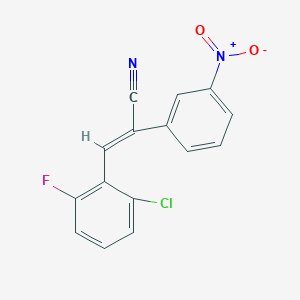
2-(4-bromo-2-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Übersicht
Beschreibung
2-(4-Bromo-2-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is a chemical compound with potentially interesting properties for various applications. However, specific research on this exact compound is limited.
Synthesis Analysis
The synthesis of similar compounds involves reactions of chlorophenols or other halo-substituted phenols with acetamides or related reagents. For example, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of related acetamides often features specific orientations between phenyl rings and the acetamide group, which influence the compound’s properties. For instance, the structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows intermolecular interactions forming chains in the crystal structure (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical properties of similar compounds include reactions with various reagents, influenced by the presence of halogen substituents. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps (Z. Zhong-cheng & Shu Wan-yin, 2002).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are determined by the molecular structure. The synthesis and crystal structure of 5-(p-Tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione provides insights into the physical properties of similar compounds (Xue et al., 2008).
Chemical Properties Analysis
Chemical properties like reactivity and stability are influenced by functional groups and molecular geometry. For instance, quantum chemical calculations on 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide reveal its conformation, vibrational spectroscopic, electronic properties, and reactivity descriptors (N. Choudhary et al., 2014).
Wissenschaftliche Forschungsanwendungen
HPLC Measurement for Poisoning Diagnosis
A high-performance liquid chromatography (HPLC) assay was developed for chlorophenoxy herbicides, aiding in the diagnosis of acute poisoning. This method allows for the detection and quantification of various chlorophenoxy compounds in biological specimens, demonstrating its utility in clinical toxicology (Flanagan & Ruprah, 1989).
Environmental Applications
Adsorption thermodynamics studies on 2,4,5-Trichlorophenoxy acetic acid reveal its use in forestry and agriculture as a systemic herbicide. The study on its adsorption behavior on poly-o-toluidine Zr(IV)phosphate nano-composite surfaces underscores its significance in environmental cleanup efforts (Khan & Akhtar, 2011).
Pesticide Development
Research on N-alkyl (aryl)-2,4-dichlorophenoxyacetamide derivatives, characterized by X-ray powder diffraction, highlights their potential as pesticides. The structural analysis of these compounds contributes to the development of new, more effective pest control agents (Olszewska, Pikus, & Tarasiuk, 2008).
Supramolecular Assembly
Studies on crystal structures involving chloro- and bromophenyl derivatives, including interactions such as hydrogen bonds, offer insights into the design of materials with specific three-dimensional architectures. This research is foundational in the fields of crystal engineering and materials science (Hazra et al., 2014).
Sensor Systems for Herbicide Detection
The development of a sensor system for the herbicide 2,4-dichlorophenoxy-acetic acid, using molecularly imprinted polymers and electrochemical detection, illustrates the application of this compound in creating selective and sensitive environmental monitoring tools (Kröger, Turner, Mosbach, & Haupt, 1999).
Carcinogenicity Review
A systematic review examines the potential carcinogenic outcomes and mechanisms from exposure to chlorophenoxy compounds, including 2,4-dichlorophenoxyacetic acid. This comprehensive evaluation contributes to our understanding of the health impacts of these compounds and informs regulatory and safety assessments (Stackelberg, 2013).
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl4NO2/c15-7-1-2-13(11(19)3-7)22-6-14(21)20-12-5-9(17)8(16)4-10(12)18/h1-5H,6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOQNPWACNFDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4629073.png)
![1-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4629080.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4629084.png)
![N-(2-(2,4-dichlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4629089.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4629090.png)
![4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4629101.png)
![5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)

![N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4629146.png)

![4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile](/img/structure/B4629169.png)